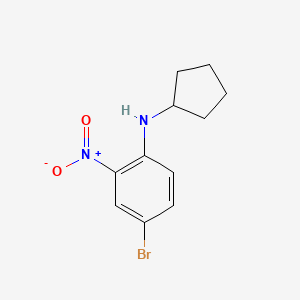![molecular formula C19H13F2N3O3 B14071713 2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide CAS No. 100997-70-4](/img/structure/B14071713.png)
2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluoro groups, a pyridinyloxy moiety, and a phenylamino carbonyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by the introduction of difluoro groups and the pyridinyloxy moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 2,6-difluoro-N-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-
- Benzamide, 2,6-difluoro-N-[[[4-(phenylamino)phenyl]amino]carbonyl]-
Uniqueness
Benzamide, 2,6-difluoro-N-[[[4-(2-pyridinyloxy)phenyl]amino]carbonyl]- stands out due to its unique combination of difluoro groups and the pyridinyloxy moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
100997-70-4 |
|---|---|
Formule moléculaire |
C19H13F2N3O3 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
2,6-difluoro-N-[(4-pyridin-2-yloxyphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C19H13F2N3O3/c20-14-4-3-5-15(21)17(14)18(25)24-19(26)23-12-7-9-13(10-8-12)27-16-6-1-2-11-22-16/h1-11H,(H2,23,24,25,26) |
Clé InChI |
LPEABBRKDUWGMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



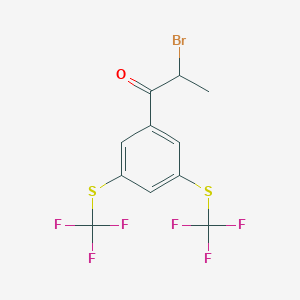
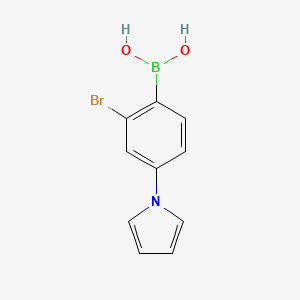


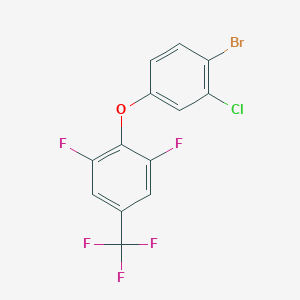

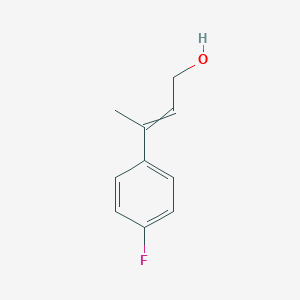
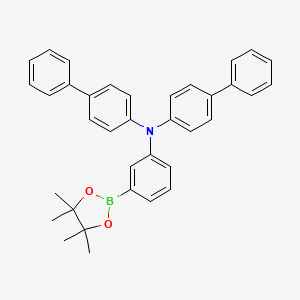

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
